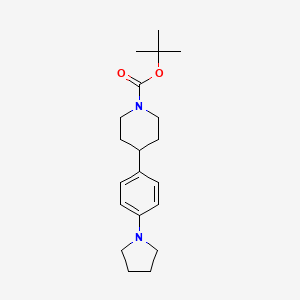
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate include:
- 4-(4-Pyrrolidin-1-yl-phenyl)-piperidine-1-carboxylic acid methyl ester
- 4-(4-Pyrrolidin-1-yl-phenyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H30N2O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-pyrrolidin-1-ylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-14-10-17(11-15-22)16-6-8-18(9-7-16)21-12-4-5-13-21/h6-9,17H,4-5,10-15H2,1-3H3 |
InChI Key |
XSFXEIZAESKTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














